Cas no 1350989-24-0 (5-(azetidin-3-yl)-3-(trifluoromethyl)-1,2,4-oxadiazole)

5-(Azetidin-3-yl)-3-(trifluoromethyl)-1,2,4-oxadiazole is a heterocyclic compound featuring an azetidine ring fused with a trifluoromethyl-substituted oxadiazole scaffold. This structure imparts unique physicochemical properties, including enhanced metabolic stability and lipophilicity, making it valuable in medicinal chemistry and agrochemical research. The trifluoromethyl group contributes to improved binding affinity and bioavailability, while the oxadiazole core offers structural rigidity. The azetidine moiety provides conformational flexibility, facilitating interactions with biological targets. This compound is particularly useful as a building block in the synthesis of pharmacologically active molecules, such as enzyme inhibitors or receptor modulators. Its balanced polarity and stability under physiological conditions make it suitable for further derivatization in drug discovery.
5-(azetidin-3-yl)-3-(trifluoromethyl)-1,2,4-oxadiazole structure
1350989-24-0 structure
商品名:5-(azetidin-3-yl)-3-(trifluoromethyl)-1,2,4-oxadiazole
CAS番号:1350989-24-0
MF:C6H6F3N3O
メガワット:193.126551151276
MDL:MFCD23699308
CID:5302447
PubChem ID:56766300

5-(azetidin-3-yl)-3-(trifluoromethyl)-1,2,4-oxadiazole 化学的及び物理的性質

名前と識別子

    • 1,2,4-Oxadiazole, 5-(3-azetidinyl)-3-(trifluoromethyl)-
    • 5-(azetidin-3-yl)-3-(trifluoromethyl)-1,2,4-oxadiazole
    • MDL: MFCD23699308
    • インチ: 1S/C6H6F3N3O/c7-6(8,9)5-11-4(13-12-5)3-1-10-2-3/h3,10H,1-2H2
    • InChIKey: BVTRXHDZJOCKDV-UHFFFAOYSA-N
    • ほほえんだ: O1C(C2CNC2)=NC(C(F)(F)F)=N1

5-(azetidin-3-yl)-3-(trifluoromethyl)-1,2,4-oxadiazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-887621-1.0g
5-(azetidin-3-yl)-3-(trifluoromethyl)-1,2,4-oxadiazole
1350989-24-0 95.0%
1.0g
$971.0 2025-02-21
Enamine
EN300-887621-5.0g
5-(azetidin-3-yl)-3-(trifluoromethyl)-1,2,4-oxadiazole
1350989-24-0 95.0%
5.0g
$2816.0 2025-02-21
Enamine
EN300-887621-5g
5-(azetidin-3-yl)-3-(trifluoromethyl)-1,2,4-oxadiazole
1350989-24-0
5g
$2816.0 2023-09-01
Enamine
EN300-887621-10g
5-(azetidin-3-yl)-3-(trifluoromethyl)-1,2,4-oxadiazole
1350989-24-0
10g
$4176.0 2023-09-01
Enamine
EN300-887621-0.1g
5-(azetidin-3-yl)-3-(trifluoromethyl)-1,2,4-oxadiazole
1350989-24-0 95.0%
0.1g
$855.0 2025-02-21
Enamine
EN300-887621-0.05g
5-(azetidin-3-yl)-3-(trifluoromethyl)-1,2,4-oxadiazole
1350989-24-0 95.0%
0.05g
$816.0 2025-02-21
Enamine
EN300-887621-0.5g
5-(azetidin-3-yl)-3-(trifluoromethyl)-1,2,4-oxadiazole
1350989-24-0 95.0%
0.5g
$933.0 2025-02-21
Enamine
EN300-887621-10.0g
5-(azetidin-3-yl)-3-(trifluoromethyl)-1,2,4-oxadiazole
1350989-24-0 95.0%
10.0g
$4176.0 2025-02-21
Enamine
EN300-887621-1g
5-(azetidin-3-yl)-3-(trifluoromethyl)-1,2,4-oxadiazole
1350989-24-0
1g
$971.0 2023-09-01
Enamine
EN300-887621-0.25g
5-(azetidin-3-yl)-3-(trifluoromethyl)-1,2,4-oxadiazole
1350989-24-0 95.0%
0.25g
$893.0 2025-02-21

5-(azetidin-3-yl)-3-(trifluoromethyl)-1,2,4-oxadiazole 関連文献

5-(azetidin-3-yl)-3-(trifluoromethyl)-1,2,4-oxadiazoleに関する追加情報

Recent Advances in the Study of 5-(azetidin-3-yl)-3-(trifluoromethyl)-1,2,4-oxadiazole (CAS: 1350989-24-0)

The compound 5-(azetidin-3-yl)-3-(trifluoromethyl)-1,2,4-oxadiazole (CAS: 1350989-24-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This heterocyclic compound, characterized by the presence of an azetidine ring and a trifluoromethyl-substituted oxadiazole moiety, exhibits promising pharmacological properties, making it a subject of intense research.

Recent studies have focused on the synthesis and optimization of 5-(azetidin-3-yl)-3-(trifluoromethyl)-1,2,4-oxadiazole, with particular emphasis on its role as a versatile scaffold for drug discovery. The trifluoromethyl group is known to enhance metabolic stability and bioavailability, while the azetidine ring contributes to conformational rigidity, which is advantageous for target binding. These attributes have led researchers to explore its potential in the development of novel enzyme inhibitors and receptor modulators.

One of the key findings from recent research is the compound's inhibitory activity against specific enzymes involved in inflammatory pathways. In vitro assays have demonstrated that 5-(azetidin-3-yl)-3-(trifluoromethyl)-1,2,4-oxadiazole can effectively suppress the activity of certain kinases, suggesting its potential as an anti-inflammatory agent. Additionally, molecular docking studies have revealed strong interactions between the compound and the active sites of these enzymes, further validating its therapeutic potential.

Another area of investigation has been the compound's application in oncology. Preliminary studies indicate that 5-(azetidin-3-yl)-3-(trifluoromethyl)-1,2,4-oxadiazole may exhibit cytotoxic effects against certain cancer cell lines, particularly those resistant to conventional chemotherapy. Researchers are currently exploring its mechanism of action, with early results pointing to the induction of apoptosis and inhibition of cell proliferation pathways.

Despite these promising findings, challenges remain in the development of 5-(azetidin-3-yl)-3-(trifluoromethyl)-1,2,4-oxadiazole as a therapeutic agent. Issues such as solubility, pharmacokinetics, and potential off-target effects need to be addressed through further structural optimization and preclinical studies. However, the compound's unique chemical properties and broad biological activity make it a compelling candidate for continued research.

In conclusion, 5-(azetidin-3-yl)-3-(trifluoromethyl)-1,2,4-oxadiazole (CAS: 1350989-24-0) represents a promising scaffold for the development of novel therapeutics. Its dual functionality, combining the benefits of the azetidine and oxadiazole rings, offers a versatile platform for drug discovery. Ongoing research aims to elucidate its full pharmacological potential and address existing challenges, paving the way for future clinical applications.

おすすめ記事

推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd